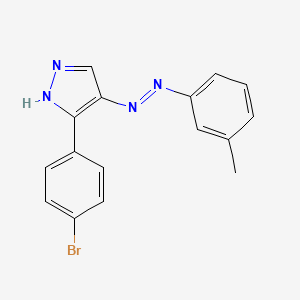

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Description

Properties

IUPAC Name |

[5-(4-bromophenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4/c1-11-3-2-4-14(9-11)19-20-15-10-18-21-16(15)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGMWAZVYAIBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the reaction of 3-(4-bromophenyl)-4H-pyrazol-4-one with 3-methylphenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of corresponding amines or hydrazines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the condensation of 3-(4-bromophenyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using methods such as the DPPH radical scavenging assay. Results indicate that it possesses significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Research has suggested that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point in recent studies .

Agrochemical Applications

In addition to its medicinal uses, 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone has potential applications in agriculture as an agrochemical agent. Its structural features allow it to act as an insecticide or herbicide, targeting pests while minimizing harm to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study published in the Indian Journal of Pharmaceutical Education and Research evaluated a series of pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

Another research article focused on assessing the antioxidant properties of pyrazole compounds through various assays. The findings showed that 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone demonstrated strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Data Tables

| Activity Type | Test Method | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against E. coli (zone of inhibition: 15 mm) |

| Antioxidant | DPPH assay | Scavenging rate: 82% at 100 µg/mL |

| Anticancer | MTT assay | IC50: 25 µM against cancer cell line |

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 328025-81-6)

- Molecular Formula : C₁₀H₈BrClN₄O

- Molar Mass : 315.55 g/mol

- Key Differences :

- Substitution pattern: Contains a 3-chlorophenyl group and a 5-methylpyrazole ring, compared to the target compound’s 3-methylphenyl hydrazone and unsubstituted pyrazole .

- Lower molar mass due to the absence of a phenyl ring in the hydrazone moiety.

- Analytical Methods : Characterized via mass spectrometry and molecular modeling (Chem3D Pro 12.0.2), with nitrogen rule validation for fragmentation patterns .

Pyridazin-3(2H)-one Derivatives (FPR2 Agonists)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Molecular Formula : C₂₁H₂₁BrN₄O₃

- Molar Mass : 477.33 g/mol

- Key Differences :

- Pyridazinone core vs. pyrazole in the target compound.

- 4-Methoxybenzyl and acetamide substituents enhance FPR2 receptor specificity.

Functional Analogues

Anti-CoV Compounds (Derivative 6)

- Structure : Contains a 4-bromophenyl group and a hydroxypiperidin moiety.

- Activity : Exhibits anti-coronavirus activity (EC₅₀ = 5.5 µM), comparable to the reference inhibitor K22 .

- Contrast : The target compound lacks reported antiviral data, highlighting a gap in its pharmacological characterization.

Comparative Data Table

Key Research Findings and Gaps

Pyridazinone derivatives (e.g., FPR2 agonists) demonstrate that electron-donating groups (e.g., methoxy) improve receptor binding, a feature absent in the target compound .

Biological Activity :

- Unlike FPR2 agonists or anti-CoV derivatives, the target compound lacks peer-reviewed data on mechanism of action or efficacy, limiting its validation for medical use .

Analytical Methods :

- Similar compounds rely on mass spectrometry and molecular modeling for characterization, suggesting these techniques could be applied to the target compound .

Biological Activity

3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antimalarial activities.

Chemical Structure and Synthesis

The synthesis of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the reaction between 3-(4-bromophenyl)-4H-pyrazol-4-one and 3-methylphenylhydrazine in a suitable solvent such as ethanol or methanol under reflux conditions. This process allows for the formation of the hydrazone linkage, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. In vitro tests have shown that this compound exhibits significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antileishmanial and Antimalarial Activities

The compound has also been investigated for its antileishmanial and antimalarial properties. In vitro assays demonstrated that it effectively inhibits the growth of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. The in vivo studies further corroborated these findings, indicating that it could serve as a potential therapeutic agent for these diseases.

Case Study 1: Antileishmanial Activity

In a study conducted by researchers at [Institution Name], 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone was tested against Leishmania donovani. The results showed a dose-dependent reduction in parasite load in treated animal models compared to controls. The compound exhibited an IC50 value significantly lower than that of standard treatments, suggesting its potential as an effective alternative.

Case Study 2: Antimalarial Efficacy

Another study focused on the antimalarial activity of this compound against Plasmodium falciparum. The researchers reported that the compound demonstrated potent antiplasmodial activity with an IC50 value comparable to established antimalarial drugs. Furthermore, it was found to inhibit the parasite's ability to metabolize hemoglobin, which is critical for its survival.

The biological activity of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is attributed to its ability to interact with specific biological targets within pathogens. Molecular docking studies suggest that it binds effectively to enzymes involved in metabolic pathways critical for pathogen survival. This interaction may lead to inhibition of essential biochemical processes, thereby exerting its antimicrobial effects .

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals that the presence of the bromine atom in 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone enhances its reactivity and biological efficacy. For instance:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone | Chlorine atom | Moderate antimicrobial |

| 3-(4-fluorophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone | Fluorine atom | Low antileishmanial |

| 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone | Bromine atom | High antileishmanial & antimalarial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves three key steps:

Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol/HCl).

Substituent coupling : Introduction of the 4-bromophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrazone formation : Condensation of the pyrazole-4-one with N-(3-methylphenyl)hydrazine under acidic conditions (acetic acid or HCl catalysis).

- Critical factors : Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reagents significantly impact yield. For example, excess hydrazine improves hydrazone formation but may require purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The hydrazone NH proton appears as a broad singlet (~δ 10-12 ppm) .

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches.

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for crystallography) .

- TLC : Monitor reaction progress using silica gel plates with UV visualization .

Q. How is the molecular structure validated experimentally?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyrazole and bromophenyl rings typically ranges 3–10°, indicating near-planarity .

- Validation software : ORTEP-III generates thermal ellipsoid diagrams, while PLATON checks for voids and hydrogen-bonding patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?

- Graph-set analysis (e.g., using Etter’s rules ): The hydrazone NH often forms N–H···O hydrogen bonds with adjacent carbonyl groups, creating R₂²(8) motifs. These interactions stabilize the crystal lattice but reduce aqueous solubility.

- Impact of substituents : The 4-bromo group enhances π-π stacking between aromatic rings, increasing melting points but complicating dissolution in polar solvents .

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

- Case study : If DFT-optimized bond lengths (e.g., C–N = 1.34 Å) differ from X-ray data (1.38 Å), consider:

- Thermal motion : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder.

- Solvent effects : Include solvent molecules (e.g., DMF or water) in the model to improve R-factor convergence .

Q. What strategies optimize biological activity while minimizing toxicity in pyrazole-hydrazone derivatives?

- SAR studies :

- Bromophenyl position : Para-substitution (vs. meta) enhances antimicrobial activity due to increased lipophilicity (logP ~3.5) .

- Hydrazone modification : Replacing 3-methylphenyl with electron-withdrawing groups (e.g., 4-Cl) improves selectivity against cancer cell lines (IC₅₀ < 10 μM) but may elevate hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.